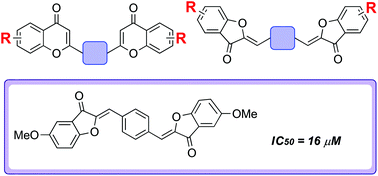Divergent synthesis of biflavonoids yields novel inhibitors of the aggregation of amyloid β (1–42)†
Organic & Biomolecular Chemistry Pub Date: 2017-05-12 DOI: 10.1039/C7OB00804J
Abstract
Biflavonoids are associated with a variety of biologically useful properties. However, synthetic biflavonoids are poorly explored within drug discovery. There is considerable structural diversity possible within this compound class and large regions of potentially biologically relevant biflavonoid chemical space remain untapped or underexplored. Herein, we report the development of a modular and divergent strategy towards biflavonoid derivatives which enabled the step-economical preparation of a structurally diverse collection of novel unnatural biflavonoids. Preliminary studies established that the strategy could also be successfully extended to the preparation of very rare triflavonoids, which are also expected to be useful tools for biological intervention. Prompted by previous inhibitory studies with flavonoid libraries, amyloid anti-aggregation screening was performed, which led to the identification of several structurally novel inhibitors of the aggregation of the amyloid β peptide (Aβ42). Aggregated Aβ42 is a pathological hallmark of Alzheimer's disease and the use of small molecules to inhibit the aggregation process has been identified as a potentially valuable therapeutic strategy for disease treatment. Methylated biaurones were associated with highest levels of potency (the most active compound had an IC50 value of 16 μM), establishing this scaffold as a starting point for inhibitor development.


Recommended Literature
- [1] Air cathode of zinc–air batteries: a highly efficient and durable aerogel catalyst for oxygen reduction†
- [2] Synthetic studies toward the brasilinolides: controlled assembly of a protected C1–C38 polyol based on fragment union by complex aldol reactions†
- [3] A highly stretchable, self-adhesive, anti-freezing, and highly sensitive dual-network conductive hydrogel sensor for multifunctional electronic skin†
- [4] “Ship-in-a-bottle”, a new synthesis strategy for preparing novel hybrid host–guest nanocomposites for highly selective membrane gas separation
- [5] A metabolomics approach for predicting the response to neoadjuvant chemotherapy in cervical cancer patients
- [6] Hematopoietic stem and progenitor cells in adhesive microcavities†
- [7] Synergistic action of thermoresponsive and hygroresponsive elements elicits rapid and directional response of a bilayer actuator†
- [8] Dispersive micro-solid phase extraction based on Fe3O4@SiO2@Ti-MOF as a magnetic nanocomposite sorbent for the trace analysis of caffeic acid in the medical extracts of plants and water samples prior to HPLC-UV analysis†
- [9] Food analysis
- [10] Improving the catalytic efficiency and stereoselectivity of a nitrilase from Synechocystis sp. PCC6803 by semi-rational engineering en route to chiral γ-amino acids†

Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 121578-13-0
-
CAS no.: 101870-60-4









